molecular formula C28H14O18 B13841018 Gallagic acid CAS No. 65995-62-2

Gallagic acid

Cat. No.: B13841018
CAS No.: 65995-62-2
M. Wt: 638.4 g/mol
InChI Key: ZASJRRFAYSNSHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallagic acid can be synthesized through the hydrolysis of tannic acid. This process involves the use of acid or enzymatic hydrolysis. Acid hydrolysis typically employs sulfuric acid, while enzymatic hydrolysis uses tannase .

Industrial Production Methods: Industrial production of this compound often involves solid-state fermentation using substrates like soybean hull and grape pomace. Aspergillus niger and Aspergillus oryzae are commonly used microorganisms for this process . Another method involves the use of macroporous resin and preparative high-performance liquid chromatography (HPLC) to purify this compound from Terminalia bellirica .

Chemical Reactions Analysis

Types of Reactions: Gallagic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and lactones .

Scientific Research Applications

Gallagic acid has a wide range of scientific research applications:

Mechanism of Action

Gallagic acid is often compared with other polyphenolic compounds such as:

Comparison with Similar Compounds

Gallagic acid stands out due to its unique structure and diverse range of biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

65995-62-2

Molecular Formula

C28H14O18

Molecular Weight

638.4 g/mol

IUPAC Name

2-[12-(6-carboxy-2,3,4-trihydroxyphenyl)-6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-5-yl]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C28H14O18/c29-5-1-3(25(39)40)7(17(33)15(5)31)9-13-11-12-14(28(44)46-23(11)21(37)19(9)35)10(20(36)22(38)24(12)45-27(13)43)8-4(26(41)42)2-6(30)16(32)18(8)34/h1-2,29-38H,(H,39,40)(H,41,42)

InChI Key

ZASJRRFAYSNSHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C3C4=C2C(=O)OC5=C(C(=C(C(=C45)C(=O)O3)C6=C(C(=C(C=C6C(=O)O)O)O)O)O)O)O)O)C(=O)O

Origin of Product

United States

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